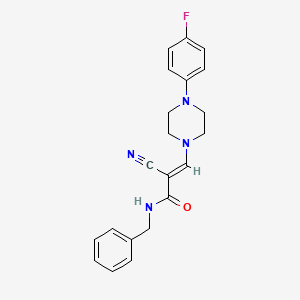

(E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide

Description

(E)-N-Benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide is a synthetic acrylamide derivative featuring a benzyl group, a cyano substituent, and a 4-(4-fluorophenyl)piperazine moiety. The compound’s design integrates pharmacophoric elements commonly associated with central nervous system (CNS) targeting, including the fluorophenyl group (enhancing blood-brain barrier permeability) and the piperazine ring (improving solubility and receptor affinity) .

Properties

IUPAC Name |

(E)-N-benzyl-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O/c22-19-6-8-20(9-7-19)26-12-10-25(11-13-26)16-18(14-23)21(27)24-15-17-4-2-1-3-5-17/h1-9,16H,10-13,15H2,(H,24,27)/b18-16+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMGCRJEPOSGNM-FBMGVBCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C=C(C#N)C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution, where a fluorobenzene derivative reacts with the piperazine ring.

Formation of the Acrylamide Moiety: The acrylamide moiety is formed through a condensation reaction between a cyanoacrylamide and the substituted piperazine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and condensation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the cyano group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders due to its interaction with neurotransmitter receptors.

Biological Studies: The compound is used in studies to understand the structure-activity relationship of piperazine derivatives and their biological effects.

Pharmaceutical Development: It serves as a lead compound in the development of new drugs targeting specific receptors in the brain.

Mechanism of Action

The mechanism of action of (E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide involves its interaction with neurotransmitter receptors in the brain. The fluorophenyl group enhances its binding affinity to these receptors, leading to modulation of neurotransmitter release and uptake. This interaction can influence various neurological pathways, potentially alleviating symptoms of psychiatric disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Piperazine Role: The target compound’s piperazine ring enhances solubility and may facilitate interactions with G-protein-coupled receptors (GPCRs).

- Fluorophenyl vs. Chlorophenyl : The 4-fluorophenyl group (target) improves metabolic stability compared to 4-chlorophenyl (2312), which may increase toxicity risks due to chlorine’s larger atomic radius .

Physicochemical and Pharmacokinetic Properties

Biological Activity

(E)-N-benzyl-2-cyano-3-(4-(4-fluorophenyl)piperazin-1-yl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This structure features a benzyl group, a cyano functional group, and a piperazine moiety, which are known to contribute to various biological activities.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives of piperazine have shown promising results against various bacterial strains. The minimum inhibitory concentration (MIC) values for related compounds typically range from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| (E)-N-benzyl-2-cyano-3-(piperazine) | S. aureus | 0.005 |

| (E)-N-benzyl-2-cyano-3-(piperazine) | E. coli | 0.007 |

| (E)-N-benzyl-2-cyano-3-(4-fluorophenyl) | Pseudomonas aeruginosa | 0.015 |

Antifungal Activity

The compound's antifungal activity has also been explored, particularly against Candida albicans and other fungal pathogens. Similar derivatives have demonstrated MIC values ranging from 16.69 to 78.23 µM against C. albicans, indicating moderate efficacy .

Table 2: Antifungal Activity of Related Compounds

| Compound | Fungal Strain | MIC (µM) |

|---|---|---|

| (E)-N-benzyl-2-cyano-3-(piperazine) | C. albicans | 20 |

| (E)-N-benzyl-2-cyano-3-(piperazine) | Fusarium oxysporum | 56 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cell lines, including MCF7 and MDA-MB231 breast cancer cells. Studies have shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation effectively.

Table 3: Anticancer Activity Against Breast Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| (E)-N-benzyl-2-cyano-3-(piperazine) | MCF7 | 10 |

| (E)-N-benzyl-2-cyano-3-(piperazine) | MDA-MB231 | 12 |

Case Studies

- Antibacterial Efficacy : A study conducted on various piperazine derivatives demonstrated that the introduction of electron-withdrawing groups significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria . The specific structural modifications in the compound under discussion may similarly influence its efficacy.

- Antifungal Mechanism : Research has indicated that compounds targeting the ergosterol synthesis pathway in fungi show significant antifungal activity . The potential mechanism for this compound could involve similar pathways.

- Anticancer Properties : In vitro studies have revealed that compounds with acrylamide moieties possess the ability to disrupt cell cycle progression and induce apoptosis in cancer cells . The compound's structural features may enhance its interaction with cellular targets involved in cancer proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.